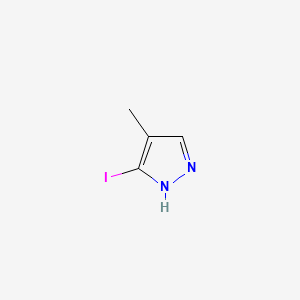

5-Iodo-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMUDCINLAXPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24086-18-8 | |

| Record name | 3-iodo-4-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The Strategic Value of Iodinated Pyrazoles in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors have cemented their status as privileged scaffolds in a multitude of approved pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[3][4]

Within this critical class of compounds, halogenated pyrazoles, and specifically 5-Iodo-4-methyl-1H-pyrazole, emerge as exceptionally valuable synthetic intermediates. The introduction of an iodine atom at the C5 position is not merely a structural modification; it is a strategic gateway to molecular complexity. The carbon-iodine bond serves as a highly versatile synthetic handle, amenable to a wide array of transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][5] This capability allows for the precise and efficient introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening and the systematic optimization of lead compounds in drug development programs.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical aspects of regiochemical control.

Synthetic Strategy: A Two-Step Pathway to the Target Compound

The most reliable and efficient synthesis of this compound is achieved through a two-step process. This strategy decouples the formation of the core pyrazole ring from the subsequent, and more delicate, iodination step. This approach ensures high yields and, crucially, allows for precise control over the final product's regiochemistry.

-

Step 1: Cyclocondensation to form 4-Methyl-1H-pyrazole. The foundational pyrazole scaffold is constructed via the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[6]

-

Step 2: Regioselective Electrophilic Iodination. The iodine atom is introduced onto the pre-formed pyrazole ring via an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is paramount to ensure the selective functionalization of the C5 position.

The following diagram provides a high-level overview of this synthetic workflow.

Caption: High-level two-step synthetic workflow for this compound.

Part 1: Synthesis of the 4-Methyl-1H-pyrazole Intermediate

Principle and Rationale

The synthesis of the 4-methyl-1H-pyrazole core is achieved by the reaction of hydrazine with 3-methyl-2,4-pentanedione. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is employed as a solvent and a mild acid catalyst to facilitate both the condensation and dehydration steps.

Detailed Experimental Protocol

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

3-Methyl-2,4-pentanedione

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dione).

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition may be mildly exothermic.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 4-methyl-1H-pyrazole, which can be purified further by column chromatography on silica gel if necessary.

Part 2: Regioselective Iodination of 4-Methyl-1H-pyrazole

Mechanistic Considerations and Causality

The iodination of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. However, the regiochemical outcome is dictated by the directing effects of the ring nitrogens and the C4-methyl group. The C4 position is already substituted. The C3 and C5 positions are electronically similar, but the C5 position is often favored for electrophilic attack in N-unsubstituted pyrazoles.

Direct iodination using molecular iodine (I₂) alone is generally inefficient as it is the weakest electrophilic halogen.[7] The reaction requires an oxidizing agent to convert I₂ into a more potent electrophilic species, often represented as I⁺. Common oxidants include hydrogen peroxide, nitric acid, or ceric ammonium nitrate (CAN).[7][8][9] The oxidant also serves to re-oxidize the iodide byproduct (I⁻) back to I₂, ensuring efficient use of the iodine source.[7] We will utilize a well-established and environmentally conscious system of iodine and hydrogen peroxide.[7]

Caption: Key steps in the electrophilic iodination of the pyrazole ring.

Detailed Experimental Protocol

Materials:

-

4-Methyl-1H-pyrazole (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

30% Hydrogen Peroxide (H₂O₂) solution (2.0 eq)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask suitable for the reaction scale, dissolve 4-methyl-1H-pyrazole (1.0 eq) in water.

-

Add solid iodine (I₂) (1.1 eq) to the solution. The iodine will not fully dissolve at this stage.

-

Begin vigorous stirring and slowly add 30% hydrogen peroxide (2.0 eq) dropwise over 30-60 minutes. Maintain the temperature between 40-50 °C.

-

Continue stirring the reaction mixture at 50 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. Quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

-

Adjust the pH of the solution to ~8-9 by the careful addition of a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Data Presentation and Product Validation

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the key physical and spectroscopic data for the target compound.

| Property | Value |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 208.00 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~76-81 °C[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (s, 1H, C3-H), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C3), ~115 (C4), ~70 (C5-I), ~12 (CH₃) |

| Mass Spectrometry (EI) | m/z: 208 (M⁺) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The C3 proton is expected to be a singlet, and the methyl protons will also appear as a singlet.

Conclusion and Future Applications

This guide has outlined a robust and reproducible two-step synthesis for this compound, a building block of significant strategic importance. The described protocols are grounded in well-established chemical principles, emphasizing rational control over the reaction outcomes. The true value of this compound lies in its potential for diversification. The C5-iodo substituent provides a reactive site for introducing a vast array of chemical functionalities through cross-coupling chemistry, enabling researchers and drug development professionals to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

- Chemistry Stack Exchange. (2023). Pyrazole iodination.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- ResearchGate. (n.d.). Iodination of Pyrazoles via I2/NaI or I2/CAN[11].

- National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.

- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

- WordPress. (2026). I2 and Electrophilic I+ reagents.

- RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Iodo-4-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved pharmaceuticals.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. These features allow pyrazole-containing molecules to effectively interact with a diverse range of biological targets, leading to applications as anti-inflammatory, anticancer, antiviral, and analgesic agents.[3][4][5]

Within this critical class of compounds, this compound emerges as a highly strategic and versatile building block for drug discovery and development. Its structure is deceptively simple yet brilliantly functional: the pyrazole core provides the essential pharmacophoric features, the C4-methyl group offers a point of steric and electronic modulation, and the C5-iodo substituent serves as a powerful synthetic handle. This iodine atom is the key to unlocking vast chemical diversity, enabling researchers to forge new carbon-carbon and carbon-nitrogen bonds through robust and predictable cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis, chemical properties, and practical applications of this pivotal intermediate, designed for scientists dedicated to the advancement of pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 221.99 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |

Data are based on the core structure and analogous compounds.

Spectroscopic Signature: A Roadmap to Structural Verification

Spectroscopic analysis is non-negotiable for structural confirmation. The following are the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) characteristics for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Key signals would include:

-

A broad singlet for the N-H proton (δ ~12-13 ppm, highly dependent on solvent and concentration).

-

A singlet for the C3-H proton (δ ~7.5-7.7 ppm).

-

A singlet for the C4-methyl protons (δ ~2.1-2.3 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a clear fingerprint of the pyrazole core.[6][7]

-

C3: ~135-140 ppm.

-

C4: ~105-110 ppm (shielded by the methyl group).

-

C5: ~80-85 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift for this carbon, a hallmark of C-I bonds in heterocyclic systems.

-

CH₃: ~10-12 ppm.

-

-

Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode would show the protonated molecular ion [M+H]⁺ at m/z ≈ 223.0. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad N-H stretching band around 3100-3300 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

Synthesis: A Regioselective Approach to a Key Intermediate

The synthesis of this compound from the commercially available 4-methyl-1H-pyrazole hinges on achieving regioselective iodination at the C5 position. Direct electrophilic iodination of the pyrazole ring typically favors the more electron-rich C4 position.[8][9][10] Therefore, a more nuanced strategy is required to direct the iodine to C5. The most reliable and field-proven method involves a deprotonation-iodination sequence.

The C5 proton of N-unsubstituted pyrazoles is significantly more acidic than the C3 proton, allowing for regioselective deprotonation.[11] Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to exclusively yield the 5-iodo derivative.[11]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the enhanced acidity of the C5 proton for regioselective lithiation. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

-

Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by the reactivity of its C-I bond. This bond is an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening and lead optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C-C bonds between aryl or heteroaryl partners.[12][13][14] It offers broad functional group tolerance, mild reaction conditions, and uses readily available and generally non-toxic boronic acid reagents. For this compound, this reaction allows for the introduction of a vast array of (hetero)aryl substituents at the C5 position.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/H₂O).

-

Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[15][16][17][18] This reaction is invaluable for synthesizing precursors to complex heterocycles and for introducing rigid, linear linkers into drug candidates. It proceeds via a synergistic dual catalytic cycle involving both palladium and copper(I).[19]

Caption: Dual catalytic cycles of the Sonogashira reaction.

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[20][21][22][23] This reaction is critical for accessing compounds where an amino group is directly attached to the pyrazole core, a common motif in kinase inhibitors and other targeted therapies.[5] The choice of phosphine ligand is crucial for the success of this transformation.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-iodo-4-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and theoretical principles to offer a robust predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic techniques and are designed to guide researchers in the unambiguous identification and purity assessment of this compound.

Molecular Structure and Spectroscopic Implications

This compound is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms. The substituents—an iodine atom at position 5 and a methyl group at position 4—significantly influence the electronic environment of the pyrazole ring, which in turn dictates its spectroscopic properties. The potential for N-H tautomerism, a common feature in pyrazoles, further adds to the complexity of its structural elucidation.[1] Spectroscopic analysis is therefore paramount to confirm the precise isomeric form and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide critical information for structural validation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing, heavy iodine atom.

Key Expected Signals:

-

C3-Proton: The lone proton on the pyrazole ring at the C3 position is anticipated to appear as a singlet. Its chemical shift will be influenced by the overall electron density of the ring.

-

C4-Methyl Group: The protons of the methyl group at the C4 position will also appear as a singlet, with its chemical shift influenced by the adjacent iodine atom.

-

N1-Proton (N-H): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | s (singlet) |

| CH₃ (at C-4) | 2.1 - 2.4 | s (singlet) |

| N-H | Variable (broad) | br s (broad singlet) |

Note: These are predicted values based on data from similar substituted pyrazoles. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The iodine substituent is expected to have a significant impact on the chemical shift of the carbon to which it is attached (C5).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-4 | ~105 |

| C-5 | ~90 |

| CH₃ (at C-4) | ~10 |

Note: The chemical shift of C-5 is predicted to be significantly upfield due to the heavy atom effect of iodine. These are estimated values and should be confirmed by experimental data.[3]

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended.[4]

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[4]

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[4]

Caption: A general workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. By combining the predictive power of NMR, IR, and mass spectrometry, researchers can confidently elucidate its structure and assess its purity. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals in drug development, enabling the efficient and accurate analysis of this important heterocyclic compound.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (n.d.).

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20).

- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).

- A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January).

Sources

1H NMR spectrum of 5-Iodo-4-methyl-1H-pyrazole

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Iodo-4-methyl-1H-pyrazole

Introduction

This compound is a substituted heterocyclic compound with significant applications in medicinal chemistry and materials science. Its utility often stems from the pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which serves as a versatile scaffold in drug design. The presence of iodo and methyl substituents provides specific steric and electronic properties, making it a valuable building block for more complex molecules. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for confirming its identity and purity in solution.

This guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and troubleshoot the NMR data for this specific molecule. We will delve into the theoretical basis for the expected spectral pattern, provide a field-tested experimental protocol, and discuss the nuances of spectral interpretation, grounded in authoritative scientific principles.

Molecular Structure and Predicted 1H NMR Spectral Features

To accurately interpret the 1H NMR spectrum, we must first analyze the molecule's structure and the chemical environment of each proton.

The structure of this compound contains three distinct sets of protons that will give rise to three unique signals in the 1H NMR spectrum:

-

The N-H Proton (H1): The proton attached to the nitrogen at position 1.

-

The C-H Proton (H3): The aromatic proton attached to the carbon at position 3.

-

The Methyl Protons (CH₃): The three equivalent protons of the methyl group at position 4.

There are no adjacent protons for any of these groups, so we anticipate that all signals will appear as singlets. The primary challenge lies in accurately predicting their chemical shifts (δ), which are heavily influenced by the electronic effects of the pyrazole ring and its substituents.

-

Aromatic Ring Current: The π-electron system of the pyrazole ring generates its own magnetic field, which generally deshields the attached protons, causing them to resonate at a higher chemical shift (downfield).

-

Inductive Effects of Iodine: Iodine is an electronegative atom that withdraws electron density from the ring through the sigma bonds (inductive effect). This deshielding effect is strongest at the adjacent C5 and N1 positions and will influence the chemical shift of the H3 proton.

-

Hyperconjugation of the Methyl Group: The methyl group at C4 is a weak electron-donating group, which can slightly shield adjacent positions.

Based on these principles, a summary of the expected 1H NMR signals is presented below.

Table 1: Predicted 1H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| N-H (H1) | 12.0 - 13.5 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Highly variable, solvent-dependent, and often broad due to quadrupole broadening and chemical exchange. |

| C-H (H3) | ~7.5 - 8.0 | Singlet (s) | 1H | Located in the deshielded aromatic region of the pyrazole ring. |

| CH₃ | ~2.0 - 2.2 | Singlet (s) | 3H | Typical range for a methyl group attached to an aromatic ring. |

In-Depth Analysis of Spectral Features

The N-H Proton Signal

The chemical shift of the N-H proton is exceptionally sensitive to the experimental conditions, including the choice of solvent, concentration, and temperature. In a non-polar solvent like deuterochloroform (CDCl₃), this signal can be very broad and may sometimes be difficult to observe. In contrast, using a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) helps to sharpen the signal and shift it significantly downfield, often beyond 12 ppm, by forming a hydrogen bond with the solvent's oxygen atom. This phenomenon is a useful diagnostic tool for identifying N-H protons.

The C3-H Proton Signal

The proton at the C3 position is the only proton directly attached to the pyrazole ring's carbon framework. Its chemical shift is a reliable indicator of the electronic environment of the ring. In a simple, unsubstituted pyrazole, the C3/C5 protons typically appear around 7.5 ppm. In our molecule, the presence of the electron-withdrawing iodine atom at the adjacent C5 position is expected to have a deshielding effect on H3, potentially pushing its chemical shift further downfield into the 7.5 - 8.0 ppm range.

The C4-Methyl Proton Signal

The methyl group's protons are in a relatively shielded environment compared to the aromatic proton. Their chemical shift, expected around 2.0-2.2 ppm, is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring. Since all three protons are chemically equivalent and have no adjacent proton neighbors, the signal will be a sharp singlet with an integral value of 3H.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality .

Diagram: Workflow for 1H NMR Sample Preparation and Acquisition

Caption: Workflow from sample preparation to final data processing for 1H NMR spectroscopy.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to solubilize the compound and resolve the N-H proton signal. CDCl₃ can also be used, but the N-H signal may be less distinct.

-

Cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Locking: Lock the field frequency to the deuterium signal of the solvent. This ensures the stability of the magnetic field during acquisition.

-

Tuning and Matching: Tune the probe to the proton frequency to ensure maximum signal-to-noise efficiency.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process is critical for obtaining sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Pulse Angle: Set to a 30-45 degree pulse angle to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): Set to 1-2 seconds. A longer delay may be needed for quantitative integration but is often not necessary for simple identification.

-

Number of Scans (ns): Start with 16 scans. Increase if the signal-to-noise ratio is low.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals, including the potential N-H proton in DMSO-d₆, are captured.

-

-

Data Processing:

-

Fourier Transformation: Convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons. Set the integral of one of the singlet peaks (e.g., the C3-H proton) to 1.00 to normalize the others.

-

Troubleshooting and Advanced Considerations

-

Impurity Peaks: Small, unidentifiable peaks in the spectrum may indicate the presence of residual solvents from synthesis (e.g., acetone, ethyl acetate) or starting materials.

-

Water Peak: A broad peak around 3.33 ppm in DMSO-d₆ or ~1.56 ppm in CDCl₃ is typically due to residual water.

-

Broad N-H Signal: If the N-H signal is excessively broad, it may be due to chemical exchange. A D₂O shake experiment can confirm this; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H proton will exchange with deuterium, and its signal will disappear.

-

¹³C Satellites: Very small peaks appearing symmetrically on either side of a large signal (like the methyl singlet) are often ¹³C satellites. These arise from the small percentage (1.1%) of ¹³C isotopes coupling with the attached protons.

Conclusion

The is distinct and highly informative, characterized by three singlet signals corresponding to the N-H, C3-H, and C4-methyl protons. An understanding of the electronic effects of the substituents and the pyrazole ring system allows for an accurate prediction and interpretation of the chemical shifts. By following a robust experimental protocol, particularly with the use of DMSO-d₆ as a solvent, a high-quality, unambiguous spectrum can be readily obtained, providing definitive confirmation of the molecule's structure and purity. This guide equips the research scientist with the necessary theoretical knowledge and practical steps to confidently utilize 1H NMR for the characterization of this important chemical entity.

An In-depth Technical Guide to the 13C NMR of 5-Iodo-4-methyl-1H-pyrazole

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Iodo-4-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of substituted pyrazole compounds. This document will delve into the theoretical prediction of the 13C NMR spectrum, the causal effects of substituents on chemical shifts, a detailed experimental protocol for spectral acquisition, and the interpretation of the resulting data.

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the realm of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities and applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, including the regiochemistry of substitution on the pyrazole ring.

For a molecule like this compound, 13C NMR is essential to confirm the successful synthesis and the specific arrangement of the iodo and methyl substituents on the pyrazole core. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum of this important heterocyclic compound.

Predicting the 13C NMR Spectrum of this compound

The prediction of 13C NMR chemical shifts is a critical first step in spectral analysis. It allows for a preliminary assignment of signals and provides a theoretical framework for interpreting the experimental data. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegativity, and steric and electronic effects of the substituents.

The Parent Pyrazole System

The unsubstituted 1H-pyrazole molecule exhibits a tautomeric equilibrium, which can lead to the averaging of the C3 and C5 signals in the 13C NMR spectrum under certain conditions. However, for the purpose of understanding the substituent effects, we can consider the chemical shifts of the individual tautomers. In solution, N-unsubstituted pyrazoles can undergo prototropic exchange, which can broaden the signals for C3 and C5.[1]

Substituent Effects on the Pyrazole Ring

The introduction of a methyl group and an iodine atom at the C4 and C5 positions, respectively, significantly alters the electronic distribution within the pyrazole ring, leading to predictable changes in the 13C NMR chemical shifts.

-

Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect. This leads to an increase in electron density at the attached carbon (C4), causing it to be shielded and thus shifting its signal to a lower chemical shift (upfield). The effect on adjacent carbons (C3 and C5) is generally smaller.

-

Iodine Atom (at C5): The effect of a halogen substituent on 13C chemical shifts is more complex. While iodine is electronegative, its primary influence on the directly attached carbon (the ipso-carbon, C5) is the "heavy atom effect." This effect is dominated by spin-orbit coupling, which induces a significant upfield shift (shielding) of the C5 signal. The magnitude of this shielding effect is substantial for iodine. Theoretical investigations have shown that the position of other substituents, such as a methyl group, can influence the nuclear magnetic responses in iodo-substituted aromatic-like molecules.[2]

Predicted Chemical Shifts

Based on the analysis of substituent effects and data from related substituted pyrazoles, we can predict the approximate 13C NMR chemical shifts for this compound.[1] It is important to note that these are estimated values and the actual experimental shifts may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 135 - 145 | Expected to be in a typical range for an sp2 carbon in a pyrazole ring, slightly influenced by the substituents. |

| C4 | 100 - 110 | Shielded by the electron-donating methyl group. |

| C5 | 75 - 85 | Significantly shielded due to the heavy atom effect of the iodine substituent. |

| -CH3 | 8 - 15 | Typical chemical shift for a methyl group attached to an sp2 carbon. |

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized experimental procedure should be followed. The choice of solvent and instrument parameters is crucial for achieving good resolution and signal-to-noise ratio.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for pyrazole derivatives include deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for N-unsubstituted pyrazoles as it can help to reduce the rate of proton exchange.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard 1D 13C experiment with proton decoupling. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for the relaxation of carbon nuclei between scans, important for quantitative analysis. |

| Number of Scans (NS) | 1024 - 4096 (or more) | 13C is an insensitive nucleus, so a larger number of scans is needed to improve the signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | Covers the entire range of expected 13C chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Advanced NMR Techniques

For unambiguous assignment of the carbon signals, especially the quaternary carbons (C4 and C5), two-dimensional (2D) NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It would be used to definitively assign the C3 and -CH3 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons C4 and C5 by observing their correlations with the protons of the methyl group and the N-H proton.

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Peak Picking: The chemical shift of each peak is determined.

The interpretation of the processed spectrum involves comparing the experimental chemical shifts with the predicted values and using the information from 2D NMR experiments to make definitive assignments. The presence of four distinct signals in the expected regions would confirm the structure of this compound.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.

Caption: Workflow for 13C NMR Analysis.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the influence of the methyl and iodo substituents on the chemical shifts of the pyrazole ring carbons, a reliable prediction of the spectrum can be made. Following a robust experimental protocol and utilizing advanced 2D NMR techniques will lead to the unambiguous assignment of all carbon signals, thereby providing conclusive evidence for the molecular structure. This guide provides the necessary theoretical foundation and practical insights for researchers to confidently apply 13C NMR in their work with substituted pyrazoles.

References

- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]

- Al-Masoudi, N. A., et al. (2015). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Molecules, 20(8), 14876-14891. [Link]

- Trilleras, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 103-114. [Link]

- Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-455. [Link]

- University of California, Irvine. Carbon, Deuterium and Heteronuclear NMR using Topspin. [Link]

- Perkowska, A., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Physical Chemistry Chemical Physics, 22(34), 19047-19055. [Link]

- University of Oxford. A User Guide to Modern NMR Experiments. [Link]

Sources

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of molecular design.[1][2] Their versatile synthetic handles and diverse biological activities make them prized scaffolds. Among these, 5-Iodo-4-methyl-1H-pyrazole stands out as a particularly valuable building block. The presence of an iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The methyl group, in turn, influences the steric and electronic properties of the pyrazole ring.

As with any novel compound destined for high-stakes applications, unambiguous structural confirmation and purity assessment are non-negotiable. Mass spectrometry (MS) emerges as a primary and indispensable tool for this purpose, offering unparalleled sensitivity and structural insight. This in-depth technical guide provides a comprehensive framework for understanding and executing the mass spectrometric analysis of this compound, from first principles to advanced applications. We will explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties at a Glance

A foundational understanding of the analyte's properties is critical for method development. Below is a summary of the key physicochemical data for a closely related analogue, 5-Iodo-1-methyl-1H-pyrazole, which informs our analytical strategy.

| Property | Value | Source |

| Molecular Formula | C4H5IN2 | |

| Molecular Weight | 208.00 g/mol | |

| Form | Solid | |

| Melting Point | 76-81 °C |

Note: The target molecule, this compound, has the same molecular formula and weight.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization source is the most critical parameter in mass spectrometry, dictating the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

EI is a classic, highly reproducible technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, leading to extensive and predictable fragmentation.[4]

Why Choose EI?

-

Structural Information: The rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.[4][5]

-

Library Matching: EI spectra are highly reproducible, allowing for comparison against established spectral libraries.[6]

Causality in Action: The high energy of EI is necessary to overcome the ionization potential of the molecule and induce bond cleavages, revealing the underlying molecular framework.[4]

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7] It is particularly well-suited for polar and thermally labile molecules.

Why Choose ESI?

-

Molecular Ion Integrity: ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, providing clear confirmation of the molecular weight.[8][9]

-

LC-MS Compatibility: ESI is the workhorse ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures.[10]

Causality in Action: The gentle nature of ESI preserves the intact molecule by transferring charge in the solution phase, avoiding the energetic gas-phase collisions of EI.

Anticipated Mass Spectrum and Fragmentation Pathways

The Molecular Ion (M+)

Under both EI and ESI, the primary observation will be the molecular ion peak. A key characteristic of iodine-containing compounds is the prominent M+ peak due to the presence of the single stable isotope of iodine (¹²⁷I).

Isotopic Patterning

Unlike chlorine or bromine, which have significant M+2 isotopes, iodine is monoisotopic.[12] Therefore, we do not expect a significant M+2 peak, simplifying the interpretation of the molecular ion region.

Electron Ionization (EI) Fragmentation

Under EI conditions, the this compound molecular ion is expected to undergo a series of fragmentation events. The pyrazole ring is relatively stable, but specific cleavages are predictable.

Predicted Fragmentation Pathways:

Caption: A typical GC-MS workflow for EI analysis.

Direct Infusion ESI-MS

This method provides rapid confirmation of the molecular weight.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. [8]2. Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]+.

Trustworthiness Through Self-Validation

A trustworthy analytical protocol is a self-validating one. This means incorporating internal checks and balances:

-

Blank Injections: Run a solvent blank before and after the sample to ensure no carryover or system contamination.

-

Mass Accuracy: For HRMS, calibrate the instrument immediately before analysis and monitor the mass accuracy of a known lock mass compound throughout the run.

-

Isotopic Fidelity: Even without a prominent M+2 peak, the relative abundance of the ¹³C isotope peak should be consistent with the number of carbon atoms in the molecule.

Conclusion: From Data to Decision

References

- BenchChem. (n.d.). 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97.

- PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).

- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.

- RSC Publishing. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials.

- BenchChem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.

- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.

- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data.

- PubMed. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties.

- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

- MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.

- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b.

- Santa Cruz Biotechnology. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole.

- PubMed. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship.

- ScienceDirect. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2022). Electron Ionization.

- MDPI. (n.d.). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies.

- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

- ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.

- Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Crystal Structure of 5-Iodo-4-methyl-1H-pyrazole: From Synthesis to Supramolecular Architecture

This technical guide provides a comprehensive exploration of the crystal structure of 5-Iodo-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and the optimization of lead compounds. Pyrazole derivatives are recognized as a "privileged scaffold" in drug discovery, appearing in a wide array of approved pharmaceuticals.[1][2] The introduction of an iodine atom not only provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions but also introduces the potential for specific intermolecular interactions, such as halogen bonding, which can significantly influence crystal packing and, consequently, the physicochemical properties of the solid form.[1][3]

Synthesis and Material Acquisition

The journey to determining a crystal structure begins with the synthesis of high-purity material. A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of substituted pyrazoles.[4][5]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4-methyl-1H-pyrazole. A common method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine. In this case, 3-methyl-2,4-pentanedione can be reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography on silica gel.

-

Step 2: Iodination of 4-methyl-1H-pyrazole. The introduction of an iodine atom at the 5-position can be achieved through electrophilic iodination. The purified 4-methyl-1H-pyrazole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base, is then added portion-wise at room temperature.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography to yield a sample of sufficient purity for crystallization experiments.

Single Crystal Growth: The Gateway to Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[7][8] The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice.

Methodologies for Crystallization of Small Organic Molecules

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a reservoir of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the growth of high-quality crystals.

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.

The X-ray Crystallography Workflow

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin.[7][8][9] This technique relies on the principle that X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern from which the electron density and, therefore, the atomic positions can be determined.

Step-by-Step Protocol

-

Crystal Mounting: A carefully selected crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and the intensities of the reflections.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate positions of the atoms.

Structural Analysis: Insights from a Close Analog

As the crystal structure of this compound is not publicly available, we will analyze the structure of a closely related compound, 4-Iodo-1H-pyrazole , to illustrate the key features one would expect to find.[3][10] The addition of a methyl group at the 4-position and the shift of the iodine to the 5-position in our target molecule would primarily influence the crystal packing through steric effects and potential changes in intermolecular interactions.

Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value |

| Chemical Formula | C₃H₃IN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.58 |

| b (Å) | 12.85 |

| c (Å) | 3.967 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 590.1 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 4-halogenated-1H-pyrazoles.[3]

Key Structural Features and Intermolecular Interactions

The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and, in the case of halogenated analogs, halogen bonds.[3][11][12]

-

Hydrogen Bonding: In 4-Iodo-1H-pyrazole, the molecules form chains, known as catemers, through N-H···N hydrogen bonds.[3] This is a common supramolecular motif for 1H-pyrazoles.[3][10] The N(H)···N distance is reported to be approximately 2.87 Å.[3] For this compound, a similar N-H···N hydrogen bonding network is expected to be a primary driver of the crystal packing.

-

Halogen Bonding: Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[11][12] In the crystal structure of 4-Iodo-1H-pyrazole, a close I···I contact of 3.967 Å is observed, which is approximately twice the van der Waals radius of iodine, indicating a significant halogen bonding interaction.[3] For this compound, the iodine at the 5-position would be capable of forming halogen bonds with nucleophiles, such as the nitrogen atoms of adjacent pyrazole rings (I···N) or other iodine atoms (I···I). These interactions are highly directional and play a crucial role in crystal engineering.[12]

-

π-Stacking and C-H···π Interactions: Aromatic pyrazole rings can also engage in π-stacking and C-H···π interactions, further stabilizing the crystal lattice.[3]

The Role of Computational Chemistry

In the absence of experimental data, or as a complementary tool, computational chemistry can provide valuable insights into the structure of this compound. Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These predicted structures can guide crystallization experiments and aid in the interpretation of powder X-ray diffraction data.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its potential as a building block in drug development. This guide has outlined the essential workflow, from chemical synthesis and crystallization to the sophisticated techniques of X-ray diffraction and structural analysis. Based on the analysis of closely related compounds, the crystal structure of this compound is expected to be defined by a robust network of N-H···N hydrogen bonds, complemented by significant C-I···N or C-I···I halogen bonds. These interactions not only dictate the supramolecular architecture but also influence key properties such as solubility and stability, which are of utmost importance to the pharmaceutical scientist. The methodologies and principles described herein provide a solid foundation for researchers to successfully elucidate and interpret the crystal structures of novel pyrazole derivatives.

References

- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Benchchem.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. Benchchem.

- Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding fe

- Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC.

- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- X-ray Crystallography for Molecular Structure Determin

- X-ray Crystallography.

- X-ray crystallography. Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

physical characteristics of 5-Iodo-4-methyl-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2] Among these derivatives, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of the methyl group and the reactive iodo substituent makes it a versatile building block for the synthesis of complex molecular architectures through various cross-coupling reactions.[1][3] This guide provides a comprehensive technical overview of its core physical characteristics, analytical validation protocols, and handling considerations, designed for researchers and professionals in drug discovery and chemical synthesis.

Section 1: Core Compound Identification & Properties

This compound is a substituted aromatic heterocycle. Its fundamental properties are critical for its use in synthetic applications, dictating choice of solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 3-iodo-4-methyl-1H-pyrazole | [4] |

| CAS Number | 24086-18-8 | [4] |

| Molecular Formula | C₄H₅IN₂ | [4] |

| Molecular Weight | 208.00 g/mol | [4] |

| Appearance | Solid. Similar iodo-pyrazoles are typically off-white to pale yellow solids. | [1][4] |

| Purity | Typically available at ≥95% | [4] |

| Solubility | Generally soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [1] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark environment under an inert atmosphere. | [5][6] |

Section 2: Synthesis & Purification Workflow

Conceptual Rationale: The synthesis of this compound is most commonly achieved via the direct electrophilic iodination of the 4-methyl-1H-pyrazole precursor. The pyrazole ring is sufficiently electron-rich to react with a suitable iodine source. The reaction's efficiency can be enhanced by using an oxidizing agent, which consumes the hydrogen iodide (HI) byproduct, driving the equilibrium towards the product and ensuring full utilization of the iodine reagent.[7]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Generalized Synthesis

This protocol is a representative methodology based on standard organic synthesis principles for pyrazole iodination and should be adapted and optimized based on laboratory conditions.[7][8]

-

Reaction Setup: To a solution of 4-methyl-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid or an alcohol/water mixture), add molecular iodine (I₂).

-

Initiation: Heat the mixture to a moderate temperature (e.g., 40-80°C) with stirring.[7]

-

Reaction Progression: Slowly add an aqueous solution of an oxidant (e.g., hydrogen peroxide or nitric acid) dropwise to the reaction mixture. The oxidant reacts with the HI byproduct, regenerating the iodinating species and preventing the reverse reaction.[7]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture. Carefully add a basic solution (e.g., sodium hydroxide or sodium carbonate) to neutralize the acid and quench any remaining oxidant. The pH should be adjusted to approximately 5-9.[7]

-

Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-